molecular formula C9H13BrN2O B6647726 3-[(5-Bromopyridin-3-yl)amino]butan-1-ol

3-[(5-Bromopyridin-3-yl)amino]butan-1-ol

Cat. No.: B6647726
M. Wt: 245.12 g/mol
InChI Key: LTOMTGKZPRHEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Bromopyridin-3-yl)amino]butan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a pyridine derivative that has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 3-[(5-Bromopyridin-3-yl)amino]butan-1-ol is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in cell proliferation and apoptosis. It also inhibits the production of certain cytokines that are involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce apoptosis in breast cancer cells and inhibit cell proliferation. It also has anti-inflammatory properties and inhibits the production of certain cytokines. Additionally, it has been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(5-Bromopyridin-3-yl)amino]butan-1-ol in lab experiments is its potential anticancer and anti-inflammatory properties. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 3-[(5-Bromopyridin-3-yl)amino]butan-1-ol. One of the future directions is to further investigate its mechanism of action, which will help to optimize its use in lab experiments. Another future direction is to study its potential use in the treatment of other types of cancer and inflammatory diseases. Additionally, studies could be conducted to optimize its synthesis method to improve its yield and purity.

Synthesis Methods

The synthesis of 3-[(5-Bromopyridin-3-yl)amino]butan-1-ol has been achieved using various methods. One of the most common methods is the reaction of 3-bromopyridine with 3-aminobutan-1-ol in the presence of a catalyst such as palladium on carbon. Other methods include the reaction of 3-bromopyridine with 3-aminobutan-1-ol using microwave irradiation or ultrasound.

Scientific Research Applications

3-[(5-Bromopyridin-3-yl)amino]butan-1-ol has shown potential applications in the field of medicinal chemistry. It has been studied for its anticancer properties, particularly in the treatment of breast cancer. Studies have shown that this compound inhibits the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential use as an anti-inflammatory agent.

Properties

IUPAC Name

3-[(5-bromopyridin-3-yl)amino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-7(2-3-13)12-9-4-8(10)5-11-6-9/h4-7,12-13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOMTGKZPRHEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)NC1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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